4-Heptanone

Description

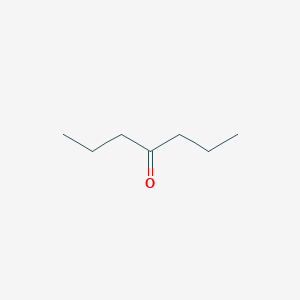

Structure

3D Structure

Properties

IUPAC Name |

heptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFAJYNVAYBARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O, Array | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047650 | |

| Record name | 4-Heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120 °F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent., Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, powerful, ethereal, fruity odour, Colorless liquid with a pleasant odor. | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Heptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/393/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 144.00 to 145.00 °C. @ 760.00 mm Hg, 144-146 °C, 291 °F | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

120 °F (NIOSH, 2023), 120 °F, 48.89 °C (closed cup), 49 °C | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in ligroin, Soluble in carbon tetrachloride, In water, 3.19X10+3 mg/L at 25 °C, 3.2 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, insoluble in water; soluble in alcohol and ether, Insoluble | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/393/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.82 (NIOSH, 2023) - Less dense than water; will float, 0.8174 g/cu cm at 20 °C, Bulk density: 6.79 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.814-0.817 (20°), 0.82 | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/393/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.93 (Air = 1), Relative vapor density (air = 1): 3.9 | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg (NIOSH, 2023), 5.2 [mmHg], 5.2 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.7, 5 mmHg | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Stable, colorless liquid | |

CAS No. |

123-19-3 | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BN582JQ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-27 °F (NIOSH, 2023), -33 °C, -34 °C, -27 °F | |

| Record name | DIPROPYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/174 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dipropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0242.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

4-Heptanone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Heptanone, also known as dipropyl ketone.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Physical and Chemical Properties

This compound is a colorless liquid with a fruity, solvent-like odor.[4] It is a ketone with the chemical formula C7H14O.[1] This compound is practically insoluble in water but soluble in organic solvents.[2][4]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14O | [1][4] |

| Molar Mass | 114.188 g·mol−1 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.817 - 0.82 g/mL | [1] |

| Melting Point | -33 °C to -32.8 °C | [1] |

| Boiling Point | 143.9 °C to 145 °C | [1] |

| Vapor Pressure | 5 mmHg (20 °C) | [1] |

| Water Solubility | 4.51 g/L | [3] |

| Refractive Index (n20/D) | 1.407 | |

| Flash Point | 49 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Information for this compound

| Spectrum Type | Description | Source(s) |

| 1H NMR | Spectrum available | [5] |

| IR | Predicted IR Ion Spectrum available | [2] |

| Mass Spectrometry (GC) | Spectrum available | [6][7] |

Chemical Reactivity and Pathways

This compound exhibits typical ketone reactivity. It can undergo nucleophilic addition and oxidation reactions.[4] As a ketone with alpha-hydrogens, it undergoes keto-enol tautomerization, forming an enol tautomer.[2][3]

The presence of alpha-hydrogens allows this compound to exist in equilibrium with its enol form. This tautomerism is a key aspect of its reactivity, particularly in reactions involving the alpha-carbon.

Ketones like this compound are generally resistant to oxidation by mild oxidizing agents.[8] Strong oxidizing agents can oxidize ketones, but this process is destructive and breaks carbon-carbon bonds.[8]

Reduction of this compound yields the corresponding secondary alcohol, 4-heptanol. This can be achieved using various reducing agents. While some aliphatic ketones are reduced sluggishly with sodium dithionite alone, the addition of dimethylformamide can improve conversion.[9] A common method for this reduction is the use of sodium borohydride.[10]

The alpha-protons of this compound are acidic and can be removed by a strong base to form an enolate.[11][12] This enolate is a powerful nucleophile and can react with various electrophiles at the alpha-carbon.[11] The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions.[12]

Experimental Protocols

A common method for the synthesis of this compound is the ketonization of butyric acid, which involves the pyrolysis of its iron(II) salt.[1]

Protocol:

-

A mixture of n-butyric acid and hydrogen-reduced iron powder is refluxed for 5 hours.

-

The apparatus is then set up for downward distillation under a nitrogen atmosphere.

-

The flask is heated strongly, and the entire distillate is collected.

-

The crude product is washed with two portions of 10% sodium hydroxide solution and one portion of water.

-

The resulting this compound is dried over anhydrous sodium sulfate, filtered, and distilled.

This method is a general procedure for preparing simple ketones from normal aliphatic carboxylic acids.[13]

The following is a general procedure for the microwave-assisted reduction of ketones using silica-supported sodium borohydride.[10]

Protocol:

-

Sodium borohydride and silica gel are combined and ground to produce the supported reducing agent.

-

The sodium borohydride/silica mixture is combined with this compound in a microwave reaction vessel and mixed thoroughly.

-

The vessel is capped and irradiated in a microwave at 75% power (900 W) for 10 minutes.

-

The resulting 4-heptanol is extracted from the solid support with diethyl ether and filtered.[10]

Safety and Handling

This compound is a flammable liquid and should be handled with care.[4][14] It is harmful if inhaled.[15] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[16] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[14][16] In case of fire, "alcohol" foam or water spray can be used as extinguishing agents.[17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004814) [hmdb.ca]

- 3. Showing Compound this compound (FDB008059) - FooDB [foodb.ca]

- 4. CAS 123-19-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound(123-19-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. research.rug.nl [research.rug.nl]

- 10. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. This compound CAS#: 123-19-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Heptanone from Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-heptanone from butyric acid, a crucial transformation in organic chemistry with applications in the production of fine chemicals and potential precursors for pharmaceuticals. The document details the prevalent methodologies, with a focus on the ketonic decarboxylation of butyric acid, and presents the necessary experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound, also known as dipropyl ketone or butyrone, is a seven-carbon ketone that serves as a versatile solvent and an intermediate in various organic syntheses.[1][2] Its synthesis from butyric acid is a classic example of a ketonization reaction, where two carboxylic acid molecules are converted into a ketone with the liberation of carbon dioxide and water.[3][4] This process is of significant interest due to the abundance of carboxylic acids from both petrochemical and renewable bio-based feedstocks.[5] This guide will focus on the practical synthesis of this compound from butyric acid, providing detailed experimental procedures and relevant data.

Core Synthesis Methodology: Ketonization of Butyric Acid

The primary route for synthesizing this compound from butyric acid is through a process known as ketonic decarboxylation.[3][4] This reaction can be carried out under various conditions, both in the liquid and vapor phase, and is often facilitated by a catalyst.[6]

Reaction Principle

The overall reaction for the ketonization of butyric acid is as follows:

2 CH₃CH₂CH₂COOH → (CH₃CH₂CH₂)₂CO + CO₂ + H₂O

This transformation is believed to proceed through the formation of a β-keto acid intermediate, which then undergoes decarboxylation to yield the ketone.[7] The choice of catalyst and reaction conditions plays a critical role in maximizing the yield and selectivity of this compound.

Catalytic Systems

A variety of catalysts have been investigated for the ketonization of carboxylic acids, including metal oxides and zeolites.[3] For the synthesis of this compound from butyric acid, several effective catalytic systems have been reported:

-

Iron Powder: A simple and effective method involves the pyrolysis of butyric acid in the presence of hydrogen-reduced iron powder.[6] This method is particularly useful for laboratory-scale synthesis due to its simplicity and good yields.[6]

-

Metal Oxides: Amphoteric metal oxides such as cerium oxide (CeO₂), manganese dioxide (MnO₂), and zirconium dioxide (ZrO₂) have shown high catalytic activity for ketonization.[3][8] These are often employed in vapor-phase reactions at elevated temperatures.[1] For instance, passing butyric acid vapor over cerium oxide at 500°C or manganese oxide at 400-425°C can produce this compound.[1]

-

Supported Catalysts: To enhance catalytic efficiency and stability, metal oxides can be supported on materials with high surface areas, such as alumina (Al₂O₃) or silica (SiO₂).[8]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from butyric acid using iron powder, a method adapted from a well-established procedure.[6]

Materials and Equipment

-

n-Butyric acid (redistilled)

-

Hydrogen-reduced iron powder

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

1-liter round-bottom flask

-

Condenser

-

Distillation apparatus

-

Heating mantle

-

Nitrogen gas source

-

Separatory funnel

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 1-liter round-bottom flask, combine 370 ml (4 moles) of redistilled n-butyric acid and 123 g (2.2 moles) of hydrogen-reduced iron powder.[6]

-

Reflux: Equip the flask with a condenser and reflux the mixture for 5 hours.[6] Note that significant foaming may occur during the first hour of heating, which may require brief interruptions of heating.[6] The addition of a small amount of boric acid (0.1 g) can help to mitigate foaming.[6]

-

Distillation: After reflux, arrange the apparatus for downward distillation while maintaining a nitrogen atmosphere.[6] Heat the flask strongly to distill the crude product.[6]

-

Workup: Wash the collected distillate with two 20 ml portions of 10% sodium hydroxide solution, followed by one 20 ml portion of water.[6]

-

Drying and Purification: Dry the organic layer over 5 g of anhydrous sodium sulfate, filter, and then distill the liquid to obtain pure this compound.[6] The product is collected at a boiling point of 142–144°C.[6]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from butyric acid using the iron powder method.[6]

| Parameter | Value | Reference |

| Reactants | ||

| n-Butyric Acid | 4 moles (370 ml) | [6] |

| Iron Powder | 2.2 moles (123 g) | [6] |

| Reaction Conditions | ||

| Reflux Time | 5 hours | [6] |

| Product Information | ||

| Yield | 157–171 g (69–75%) | [6] |

| Boiling Point | 142–144 °C | [6] |

| Refractive Index (n²⁵D) | 1.4031–1.4036 | [6] |

Reaction Mechanism

The synthesis of this compound from butyric acid via ketonic decarboxylation is a well-studied reaction. The following diagram illustrates the proposed logical relationship of the key steps involved.

Caption: Proposed mechanism for the ketonization of butyric acid.

Conclusion

The synthesis of this compound from butyric acid is a robust and well-documented process, particularly the method utilizing iron powder which offers good yields and procedural simplicity. This guide provides the essential technical details, including a step-by-step experimental protocol and key quantitative data, to enable researchers and professionals in the field of drug development and chemical synthesis to successfully perform this transformation. Further research into more sustainable and efficient catalytic systems, especially for large-scale production, remains an active area of investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 8. researchgate.net [researchgate.net]

4-Heptanone synthesis from butanol using cerium oxide catalyst

An In-depth Technical Guide to the Synthesis of 4-Heptanone from Butanol Using Cerium Oxide Catalysts

Executive Summary

The catalytic conversion of alcohols to ketones is a significant process in the chemical industry for producing valuable platform chemicals. This guide provides a comprehensive technical overview of the synthesis of this compound from n-butanol, leveraging the catalytic properties of cerium oxide (CeO₂). The process involves a multi-step reaction pathway initiated by the oxidation of butanol. Cerium oxide, both in its pure and doped forms, has demonstrated high activity and selectivity for this transformation. This document details the underlying reaction mechanism, provides specific experimental protocols for catalyst preparation and reaction execution, and presents a quantitative analysis of catalyst performance under various conditions. The information is intended for researchers, chemists, and professionals in the fields of catalysis and drug development seeking to understand and implement this synthetic route.

Reaction Mechanism and Pathway

The synthesis of this compound from n-butanol over a cerium oxide catalyst is not a direct conversion but a multi-step process. The reaction proceeds through a cascade of oxidation, hydration, and ketonization steps. The generally accepted pathway is as follows:

-

Dehydrogenation/Oxidation: n-Butanol is first oxidized to n-butyraldehyde, releasing water.[1]

-

Oxidation to Carboxylic Acid: The n-butyraldehyde intermediate is further oxidized to n-butyric acid. This step can be facilitated by oxygen species on the catalyst surface and water formed in the initial step.[1]

-

Ketonization: Two molecules of n-butyric acid then undergo ketonization on the cerium oxide surface to form one molecule of this compound, releasing carbon dioxide and water.[1]

The efficiency of this pathway is highly dependent on the reaction temperature, as higher temperatures favor the conversion of n-butyraldehyde to n-butyric acid and subsequently to this compound.[1] Oxygen vacancies on the CeO₂ surface are believed to play a crucial role in promoting the ketonization reaction.[2]

Caption: Proposed reaction pathway for this compound synthesis from n-butanol over a CeO₂ catalyst.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following protocols are synthesized from established procedures for catalyst preparation and catalytic testing.[3][4]

Catalyst Preparation: Doped Cerium Oxide via Co-Precipitation

This protocol describes the synthesis of a doped cerium oxide catalyst, a method known for creating catalysts with high selectivity.[3]

-

Precursor Dissolution: Weigh and dissolve cerium nitrate hexahydrate (e.g., 40g) and a dopant salt such as zirconium oxychloride (e.g., 0.60g for Zr-doping) or tin(IV) chloride pentahydrate (e.g., 3.30g for Sn-doping) in deionized water (e.g., 4L).[3]

-

Precipitation: While stirring continuously, add ammonia water dropwise to the precursor solution until the pH reaches a value of 10-11.[3][4]

-

Aging: Continue stirring the resulting slurry for a period of 4 hours at room temperature to allow for complete precipitation and aging.[3]

-

Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions. Dry the collected solid in an oven, typically overnight at 80-100°C.[3][4]

-

Calcination: Calcine the dried powder in a furnace at 500°C for 4 hours in air to yield the final doped cerium oxide catalyst.[3]

-

Sizing: Sieve the calcined catalyst to a desired mesh size (e.g., 14-25 mesh) for packing into the reactor.[3]

Catalytic Reaction Procedure

The conversion of butanol to this compound is typically carried out in a gas-phase, continuous-flow system.[3]

-

Reactor Setup: A fixed-bed reactor is used. Pack the prepared cerium oxide catalyst into a reaction tube, creating a catalyst bed of a specified length (e.g., 8 cm).[3]

-

Reaction Conditions: Heat the reactor to the target reaction temperature, which typically ranges from 350°C to 600°C.[3] The optimal temperature for n-butanol conversion is often around 420°C.[1]

-

Reactant Feed: Introduce n-butanol into the reactor at a controlled mass space velocity (e.g., 0.1 to 0.8 h⁻¹).[3] The reaction is carried out under normal atmospheric pressure.[3]

-

Product Collection: The reaction effluent is passed through a condenser (e.g., an ice bath) to liquefy the products.[5]

-

Sampling and Analysis: Collect liquid samples periodically (e.g., every 2 hours) for analysis.[3] Use gas chromatography (GC) to determine the conversion of butanol and the selectivity towards this compound and other products.[3]

Caption: General experimental workflow for this compound synthesis using a CeO₂ catalyst.

Catalyst Performance and Data

The performance of cerium oxide catalysts is evaluated based on butanol conversion, selectivity to this compound, and overall product yield. Reaction temperature and catalyst composition are key variables.

Effect of Temperature on Undoped CeO₂

As the reaction temperature increases, the conversion of n-butanol and the yield of this compound generally rise.[1] However, the selectivity towards different products can vary. At lower temperatures, the intermediate n-butyraldehyde is more prevalent, while higher temperatures favor the formation of this compound.[1]

| Temperature (°C) | n-Butanol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | n-Butyraldehyde Selectivity (%) | Reference |

| 360 | Not Specified | ~20 | Not Specified | Not Specified | [1] |

| 380 | Not Specified | ~20 | Not Specified | Not Specified | [1] |

| 400 | Not Specified | >20 | Not Specified | Not Specified | [1] |

| 420 | >87.5 (calculated) | 35.1 | 40.1 | 29.1 | [1] |

Note: Butanol conversion at 420°C was calculated from the provided yield and selectivity data (Yield = Conversion × Selectivity).

Effect of Doping on CeO₂ Performance

Doping cerium oxide with other metals like zirconium (Zr) or tin (Sn) can significantly enhance its catalytic performance, particularly in terms of selectivity towards this compound.[3]

| Catalyst (Dopant) | Temperature (°C) | Mass Space Velocity (h⁻¹) | n-Butanol Conversion (%) | This compound Selectivity (%) | Reference |

| Zr-doped CeO₂ | 400 | 0.1 | 82 | 82 | [3] |

| Sn-doped CeO₂ | 420 | 0.8 | 86 | 78 | [3] |

These results indicate that doped ceria catalysts can achieve high selectivity (up to 82%) and high conversion rates for the synthesis of this compound from butanol.[3]

Conclusion

Cerium oxide-based catalysts are highly effective for the vapor-phase synthesis of this compound from n-butanol. The reaction proceeds via a multi-step pathway involving the oxidation of butanol to butyric acid, followed by ketonization. Key parameters influencing the process are reaction temperature and catalyst composition. Operating temperatures around 400-420°C provide a favorable balance of conversion and yield.[1][3] Furthermore, doping the CeO₂ catalyst with metals such as Zr or Sn has been shown to significantly improve both butanol conversion and selectivity to the desired this compound product, achieving selectivity greater than 80%.[3] The detailed protocols and performance data presented in this guide offer a solid foundation for researchers aiming to develop and optimize this important chemical transformation.

References

Spectroscopic Profile of 4-Heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Heptanone, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Triplet | 4H | -CH₂-C(=O)- |

| ~1.6 | Sextet | 4H | -CH₂-CH₂-C(=O)- |

| ~0.9 | Triplet | 6H | CH₃- |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~211 | C=O (Ketone) |

| ~45 | -CH₂-C(=O)- |

| ~17 | -CH₂-CH₂-C(=O)- |

| ~14 | CH₃- |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from various spectroscopic databases.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2967 - 2872 | Strong | C-H Stretch (Alkyl) |

| 1717 | Strong | C=O Stretch (Ketone) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [CH₃CH₂CH₂CO]⁺ (Acylium ion via α-cleavage) |

| 58 | Moderate | McLafferty Rearrangement Product |

| 43 | High | [CH₃CH₂CH₂]⁺ (Propyl cation via α-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental objectives.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules, and a relaxation delay appropriate for quantitative analysis if required.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent that has minimal IR absorbance in the regions of interest.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or the solvent is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

-

Ionization: Electron Ionization (EI) is a common method used for the analysis of small, volatile molecules like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic analysis workflow for this compound.

4-Heptanone CAS number and molecular structure

CAS Number: 123-19-3

Molecular Formula: C₇H₁₄O

This technical guide provides an in-depth overview of 4-Heptanone, also known as dipropyl ketone, covering its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a symmetrical ketone with a seven-carbon chain and a carbonyl group located at the fourth carbon position.[1] Its structure is represented by the formula CH₃CH₂CH₂(C=O)CH₂CH₂CH₃.

Synonyms: Dipropyl ketone, Butyrone[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 114.19 | g/mol | [2] |

| Appearance | Colorless to light yellow liquid | - | [1][3] |

| Odor | Fruity, cheese-like, sweet | - | [4] |

| Melting Point | -33 | °C | [2][3] |

| Boiling Point | 145 | °C | [2][3] |

| Density | 0.817 | g/mL at 20 °C | [5] |

| Flash Point | 48 | °C | [3] |

| Solubility in Water | 4.6 | g/L at 20 °C | [4] |

| Refractive Index | 1.407-1.408 | at 20 °C | [2] |

| Vapor Pressure | 5 | mmHg at 20 °C | [5] |

Experimental Protocols

Synthesis of this compound

A common and illustrative laboratory-scale synthesis of this compound involves the ketonization of n-butyric acid using iron powder. The following protocol is adapted from a well-established procedure.

Materials:

-

n-Butyric acid

-

Hydrogen-reduced iron powder

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

Equipment:

-

1-liter round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask, combine 370 mL (4 moles) of n-butyric acid and 123 g (2.2 moles) of hydrogen-reduced iron powder.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours. It is important to be aware that foaming may occur, especially during the first hour of heating.

-

Distillation: After the reflux period, arrange the apparatus for downward distillation while maintaining a nitrogen atmosphere. Heat the flask strongly to distill the crude product.

-

Work-up: Wash the collected distillate with two 20 mL portions of 10% sodium hydroxide solution, followed by one 20 mL portion of water in a separatory funnel.

-

Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and then distill the final product to obtain pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a method for the quantitative analysis of this compound in a biological matrix (urine) using headspace GC-MS. This method can be adapted for other sample types with appropriate validation.[6]

Materials and Reagents:

-

Helium (carrier gas)

-

This compound standard solution

-

Concentrated Hydrochloric Acid (HCl)

-

Sample vials (2 mL)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column suitable for volatile organic compounds (e.g., PoraBond Q)[2]

Sample Preparation:

-

Acidification: Acidify urine samples by adding 30 µL of concentrated HCl to 1 mL of the sample in a 2 mL GC vial.[6]

-

Standard Preparation: Prepare a series of calibration standards by spiking a control matrix with known concentrations of this compound.[6]

GC-MS Parameters:

-

Injection Mode: Headspace injection.

-

Carrier Gas: Helium.

-

Column: PoraBond Q (25 m x 0.32 mm, 5 µm film thickness).[2]

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or equivalent.

-

Quantification Ion: m/z 71.15[6]

-

Qualifier Ions: m/z 43.1 and m/z 114.15[6]

Procedure:

-

Incubation: Place the sample vials in the headspace autosampler and incubate to allow volatile compounds to partition into the headspace.

-

Injection: Automatically inject a specific volume of the headspace gas onto the GC column.

-

Chromatographic Separation: Separate the components of the sample based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the resulting ions are detected.

-

Quantification: Identify this compound by its retention time and the presence of its characteristic ions. Quantify the concentration by comparing the peak area of the quantification ion to the calibration curve generated from the standards.[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound from n-butyric acid.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Heptanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Heptanone (also known as dipropyl ketone) in aqueous and organic media. The document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing miscibility.